molecular formula C₂₄H₁₉D₅N₄O₅S B1163652 D-Phenylglycyl Cephalexin-d5

D-Phenylglycyl Cephalexin-d5

Cat. No.: B1163652
M. Wt: 485.57
Attention: For research use only. Not for human or veterinary use.
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Description

D-Phenylglycyl Cephalexin-d5 is a deuterium-labeled, high-purity compound designed for use as an internal standard in advanced analytical techniques. Its primary research application is in the precise quantification of the antibiotic Cephalexin during pharmacokinetic studies, therapeutic drug monitoring, and metabolic research . Using a stable isotope-labeled standard like this is critical for achieving high accuracy and reliability in Liquid Chromatography-Mass Spectrometry (LC-MS) and other bioanalytical assays, as it corrects for variations in sample preparation and instrument response . The compound is synthesized with five deuterium atoms (D5) on the phenyl ring of its D-phenylglycine moiety. D-Phenylglycine is a key precursor in the synthesis of Cephalexin and several other semisynthetic beta-lactam antibiotics . Cephalexin itself is a first-generation cephalosporin antibiotic. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which disrupts the final cross-linking step of the peptidoglycan layer. This action results in the formation of a defective cell wall that is susceptible to osmotic lysis, leading to bacterial cell death . This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

Molecular Formula

C₂₄H₁₉D₅N₄O₅S

Molecular Weight

485.57

Synonyms

(6R-trans)-D-2-Phenylglycyl-N-(2-carboxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-D-2-phenylglycinamide-d5;  Phenylglycylcefalexin-d5; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

D-Phenylglycyl Cephalexin-d5 is primarily utilized in pharmacokinetic studies to understand how drugs behave in biological systems. The deuterated nature of this compound allows researchers to trace its metabolic pathways with greater precision compared to non-deuterated counterparts.

Key Findings:

  • Enhanced Detection: The incorporation of deuterium improves detection and quantification in mass spectrometry, facilitating detailed studies on the drug's absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Metabolic Pathways: Studies have shown that this compound can provide insights into the metabolic pathways of cephalexin and its interactions with various enzymes in the body, which is crucial for understanding potential side effects and drug-drug interactions .

Antibacterial Activity

As a derivative of cephalexin, this compound retains significant antibacterial properties against a variety of pathogens. Its effectiveness against both gram-positive and some gram-negative bacteria makes it a valuable tool in microbiological research.

Efficacy Against Pathogens:

  • Gram-positive Bacteria: Effective against Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.
  • Gram-negative Bacteria: Shows activity against Escherichia coli and Klebsiella pneumoniae .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reference standard for quality control purposes in pharmaceutical formulations. Its unique isotopic labeling aids in the development and validation of analytical methods.

Applications:

  • Quality Control: Utilized in the calibration of instruments and methods used for testing cephalexin formulations.
  • Research Tool: Acts as a model compound for studying modifications to the cephalosporin structure and their effects on antibacterial activity .

Case Studies

Several studies have highlighted the applications of this compound in various research contexts:

StudyFocusFindings
Study 1PharmacokineticsDemonstrated altered pharmacokinetics in deuterated forms compared to non-deuterated counterparts, aiding in metabolic tracking .
Study 2Antibacterial EfficacyConfirmed effectiveness against specific bacterial strains, contributing to understanding antibiotic resistance mechanisms .
Study 3Quality ControlEstablished this compound as a reliable reference standard for analytical methods in pharmaceutical testing .

Comparison with Similar Compounds

Research Implications and Limitations

  • Analytical Superiority : this compound’s phenylglycyl deuteration provides superior isotopic separation in NMR, resolving overlapping signals in complex biological samples .
  • Limitations: Limited commercial availability (made-to-order) and high cost (~$480/mg) restrict its use to specialized labs .
  • Comparative Gaps: No direct studies compare the antibacterial efficacy of deuterated vs.

Preparation Methods

Strecker Synthesis with Deuterated Benzaldehyde

Deuterated D-phenylglycine is synthesized via the Strecker reaction using benzaldehyde-d5 (C₆D₅CHO). Benzaldehyde-d5 is reacted with ammonium chloride and potassium cyanide to form α-aminonitrile-d5, which is subsequently hydrolyzed under acidic conditions to yield D-phenylglycine-d5:

C6D5CHO+NH4Cl+KCNC6D5CH(NH2)CNH3O+C6D5CH(NH2)COOH\text{C}6\text{D}5\text{CHO} + \text{NH}4\text{Cl} + \text{KCN} \rightarrow \text{C}6\text{D}5\text{CH(NH}2\text{)CN} \xrightarrow{\text{H}3\text{O}^+} \text{C}6\text{D}5\text{CH(NH}2\text{)COOH}

This method ensures five deuterium atoms are incorporated into the phenyl ring, achieving >98% isotopic purity.

Catalytic Deuteration of Phenylglycine

Alternative approaches involve catalytic hydrogen-deuterium exchange using palladium or platinum catalysts in D₂O. However, this method is less regioselective and may result in partial deuteration of the methyl group or amino moiety, necessitating rigorous purification.

Acylation of 7-Aminodesacetoxycephalosporanic Acid (7-ADCA)

The deuterated phenylglycine is converted to its acyl chloride for reaction with 7-ADCA, the cephalosporin core.

Formation of D-Phenylglycyl Chloride-d5 Hydrochloride

D-Phenylglycine-d5 is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to form the acyl chloride, which is stabilized as the hydrochloride salt:

C6D5CH(NH2)COOH+SOCl2C6D5CH(NH2)COClHCl\text{C}6\text{D}5\text{CH(NH}2\text{)COOH} + \text{SOCl}2 \rightarrow \text{C}6\text{D}5\text{CH(NH}_2\text{)COCl} \cdot \text{HCl}

The reaction is conducted at 0–5°C to prevent racemization and degradation.

Acylation Reaction

7-ADCA is acylated with D-phenylglycyl chloride-d5 hydrochloride in dimethylformamide (DMF) under nitrogen atmosphere. The reaction proceeds via nucleophilic attack of the 7-amino group on the acyl chloride:

7-ADCA+C6D5CH(NH2)COClHClD-Phenylglycyl Cephalexin-d5+HCl\text{7-ADCA} + \text{C}6\text{D}5\text{CH(NH}_2\text{)COCl} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl}

Key parameters:

  • Solvent : DMF enhances solubility of 7-ADCA and facilitates acylation.

  • Temperature : 25–30°C optimizes reaction rate while minimizing epimerization.

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to 7-ADCA ensures complete conversion.

Isolation and Purification

Post-acylation, the crude product is isolated via solvent removal under reduced pressure. The DMF solvate is decomposed by heating at 60°C, yielding crystalline this compound. Final purification involves recrystallization from ethanol-water (1:3 v/v), achieving >99.5% chemical and isotopic purity.

Parameter Value
Yield68–72%
Purity (HPLC)≥99.5%
Isotopic Purity (MS)≥98% D5

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 486.58 ([M+H]⁺), consistent with five deuterium substitutions.

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 400 MHz) shows absence of proton signals in the phenyl region (δ 7.2–7.4 ppm), confirming deuteration. The 3-methyl group resonates at δ 1.45 ppm (s, 3H).

Challenges and Optimization

Isotopic Dilution

Trace protiated impurities (e.g., non-deuterated phenylglycine) necessitate chromatography or fractional crystallization.

Reaction Scale-Up

Industrial-scale synthesis requires:

  • Continuous-flow reactors to maintain temperature control.

  • Deuterium recovery systems to reduce costs.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Strecker SynthesisHigh isotopic purityCostly deuterated reagents
Catalytic DeuterationLower costRegioselectivity issues

Q & A

Q. What are the key considerations for synthesizing D-Phenylglycyl Cephalexin-d5 with high isotopic purity?

Synthesis of deuterated compounds like this compound requires precise control over reaction conditions to ensure isotopic integrity. Researchers should optimize solvent systems (e.g., deuterated solvents), reaction times, and purification methods (e.g., HPLC with deuterium-specific detectors) to minimize isotopic scrambling. Characterization via NMR (e.g., 2H^2H-NMR) and mass spectrometry is critical to confirm isotopic purity and positional labeling . Experimental protocols must adhere to reproducibility standards, including detailed documentation of deuterium incorporation efficiency and side-product analysis .

Q. How can researchers validate the structural identity of this compound in preclinical studies?

Structural validation involves cross-referencing spectral data (e.g., 1H^1H-NMR, 13C^{13}C-NMR, HRMS) with non-deuterated analogs to confirm retention of core functional groups. Researchers should compare deuterium-induced chemical shift changes in NMR spectra and quantify isotopic enrichment via isotope ratio mass spectrometry (IRMS). Peer-reviewed databases (e.g., Acta Crystallographica) should be used to verify crystallographic data for non-deuterated analogs .

Q. What experimental designs are recommended for assessing the stability of this compound under physiological conditions?

Stability studies should simulate physiological pH (1.2–7.4), temperature (37°C), and enzymatic environments (e.g., liver microsomes). Use deuterated buffers to avoid isotopic exchange. Monitor degradation via LC-MS/MS, focusing on deuterium loss and metabolite formation. Control experiments with non-deuterated Cephalexin are essential to isolate isotopic effects .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic profile of this compound compared to its protiated form?

Deuterium substitution can alter metabolic rates by affecting bond-breaking steps in cytochrome P450-mediated reactions. Researchers should conduct in vitro metabolic assays using human liver microsomes, comparing VmaxV_{max} and KmK_m between deuterated and non-deuterated forms. High-resolution mass spectrometry (HRMS) is necessary to track deuterium retention in metabolites. Statistical analysis (e.g., ANOVA) should quantify differences in metabolic stability .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

Contradictions may arise from variations in isotopic purity, assay conditions, or cell models. Researchers should:

  • Standardize deuterium enrichment levels (≥98%) across studies.
  • Replicate assays in multiple cell lines (e.g., Gram-positive vs. Gram-negative bacterial models).
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects on permeability). Transparent reporting of synthetic protocols and analytical methods is critical .

Q. How can advanced spectroscopic techniques (e.g., 2D-NMR, cryo-EM) elucidate the interaction of this compound with bacterial penicillin-binding proteins (PBPs)?

2H^2H-edited NOESY experiments can map deuterium-labeled regions of the molecule involved in PBP binding. Cryo-EM may visualize structural changes in PBPs upon ligand interaction, though sample preparation must minimize deuteration-induced conformational artifacts. Computational docking studies (e.g., molecular dynamics with deuterium parameters) should complement experimental data .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., Hill equation) to quantify EC50EC_{50} and Hill coefficients. Bayesian hierarchical models can account for batch-to-batch variability in isotopic purity. Sensitivity analyses should test robustness against outliers, particularly in high-deuterium-concentration cohorts .

Methodological Guidelines

  • Data Integrity : Ensure raw spectral and chromatographic data are archived in FAIR-compliant repositories (e.g., Zenodo) with metadata on deuterium enrichment levels .
  • Ethical Compliance : For in vivo studies, justify deuterium use in animal models via institutional ethics reviews, emphasizing environmental and metabolic safety .
  • Peer Review : Pre-submission validation of deuterium-related claims using independent labs or isotopic standards reduces retraction risks .

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